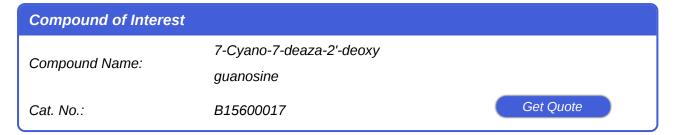


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The Biological Significance of 7-Deazaguanine Modifications: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazaguanine modifications, a class of alterations to the canonical purine base guanine, are emerging as critical players in a diverse array of biological processes. Once thought to be confined to transfer RNA (tRNA), these modifications are now known to exist in DNA, particularly in bacteriophages and bacteria, where they play a crucial role in the evolutionary arms race between these organisms. This technical guide provides a comprehensive overview of the biological significance of 7-deazaguanine modifications, detailing their biosynthesis, functions, and the experimental methodologies used for their study.

Core Biological Roles

7-Deazaguanine modifications are integral to the fine-tuning of fundamental cellular processes, from the fidelity of protein synthesis to the protection of genomic integrity. Their multifaceted roles underscore their importance in cellular adaptation and survival.[1][2]

In Transfer RNA (tRNA)

In tRNA, the most well-studied 7-deazaguanine derivative is queuosine (Q), a hypermodified nucleoside found at the wobble position (position 34) of tRNAs with a GUN anticodon (tRNAHis, tRNAAsn, tRNAAsp, and tRNATyr).[3]



- Translational Efficiency and Fidelity: The presence of queuosine in the anticodon loop enhances the precision of codon recognition, thereby improving the speed and accuracy of protein translation.[1] Queuosine modification can influence the translational speed of specific codons, with evidence suggesting it increases the speed of C-ending codons for histidine and aspartate, while decreasing the speed of U-ending codons for asparagine and tyrosine.
- Stress Response: The absence of queuosine in tRNA has been linked to pleiotropic
 phenotypes, including perturbations in metal and oxidative stress homeostasis in bacteria
 like Escherichia coli.[4][5] Queuosine deficiency can trigger a response to misfolded proteins
 and DNA damage.[4]
- Cellular Regulation: Queuosine levels are linked to the availability of its precursor, queuine, which in eukaryotes is obtained from the diet and gut microbiota. This connection highlights a fascinating interplay between the microbiome and host cell gene expression and physiology.

Another significant 7-deazaguanine modification in tRNA is archaeosine (G+), found in the D-loop of most archaeal tRNAs. It is believed to play a structural role, contributing to the stability of the tRNA molecule.[1]

In Deoxyribonucleic Acid (DNA)

The discovery of 7-deazaguanine modifications in DNA, particularly in bacteriophages, has unveiled a novel mechanism of epigenetic regulation and defense.

- Evasion of Host Restriction Systems: Bacteriophages employ 7-deazaguanine modifications in their genomic DNA as a protective mechanism against the host bacterium's restrictionmodification systems.[6][7] These modifications render the phage DNA resistant to cleavage by host restriction enzymes.
- Diversity of Modifications: A variety of 7-deazaguanine derivatives have been identified in phage DNA, including 2'-deoxy-preQ₀ (dPreQ₀), 2'-deoxy-7-amido-7-deazaguanosine (dADG), and 2'-deoxyarchaeosine (dG+).[7][8] The type and extent of modification can vary significantly between different phages. For instance, Escherichia phage CAjan replaces approximately 32% of its guanines with preQ₀, while Campylobacter phage CP220 exhibits 100% replacement with ADG.[9]



Biosynthesis of 7-Deazaguanine Precursors

The biosynthesis of most 7-deazaguanine-containing molecules originates from the precursor 7-cyano-7-deazaguanine (preQ₀). The synthesis of preQ₀ from guanosine-5'-triphosphate (GTP) is a four-step enzymatic pathway.[1][10]

The key enzymes involved in this pathway are:

- FolE (GTP cyclohydrolase I): Catalyzes the first step in the pathway.
- QueD (6-carboxy-5,6,7,8-tetrahydropterin synthase): Involved in the subsequent conversion.
- QueE (7-carboxy-7-deazaguanine synthase): A radical S-adenosyl-L-methionine (SAM)
 enzyme that catalyzes a key rearrangement step.[11][12][13]
- QueC (7-cyano-7-deazaguanine synthase): An ATPase that catalyzes the final two steps to produce preQo.[1][5][14]

The incorporation of the 7-deazaguanine base into DNA or tRNA is then carried out by a class of enzymes called tRNA-guanine transglycosylases (TGTs) or their DNA-specific homologs, such as DpdA.[15]

Quantitative Data on 7-Deazaguanine Modifications

The abundance of 7-deazaguanine modifications can vary significantly depending on the organism, the type of nucleic acid, and environmental conditions.



Modification	Organism/Context	Abundance	Reference
dPreQ₀	Escherichia phage CAjan (WT)	44 per 10³ nucleotides	[6]
dPreQ₀	Escherichia phage CAjan (ΔqueC mutant)	3.5 per 10³ nucleotides	[6]
dPreQ₀	Pseudomonas phage iggy	~16.5% of genomic G	[16]
dG+	Enterobacteria phage 9g	~25% of genomic G	[9]
preQı	Halovirus HVTV-1	30% of guanines	[9]
ADG	Campylobacter phage CP220	100% of guanines	[9]
dPreQ ₀	Salmonella enterica serovar Montevideo	1,500 per 10 ⁶ nucleotides	[17]
dADG	Salmonella enterica serovar Montevideo	500 per 10 ⁶ nucleotides	[17]
Queuosine	Human HEK293T cells (WT)	Nearly stoichiometric levels	[9]
Queuosine	Human HEK293T cells (QTRT1-KO)	~25% of WT levels	[9]

Key Enzyme Kinetic Parameters

The efficiency of the enzymes involved in the biosynthesis of 7-deazaguanine modifications is crucial for regulating their levels in the cell.



Enzyme	Organism	Substrate	КМ (µМ)	kcat (min-1)	Reference
QueE	Bacillus subtilis	6-carboxy- 5,6,7,8- tetrahydropte rin	20	5.4	[11]

Note: Comprehensive kinetic data for all enzymes in the pathway is still an active area of research.

Signaling Pathways and Logical Relationships Queuosine Biosynthesis Pathway

The synthesis of preQ₀, the central precursor for most 7-deazaguanine modifications, is a multi-step enzymatic cascade starting from GTP.



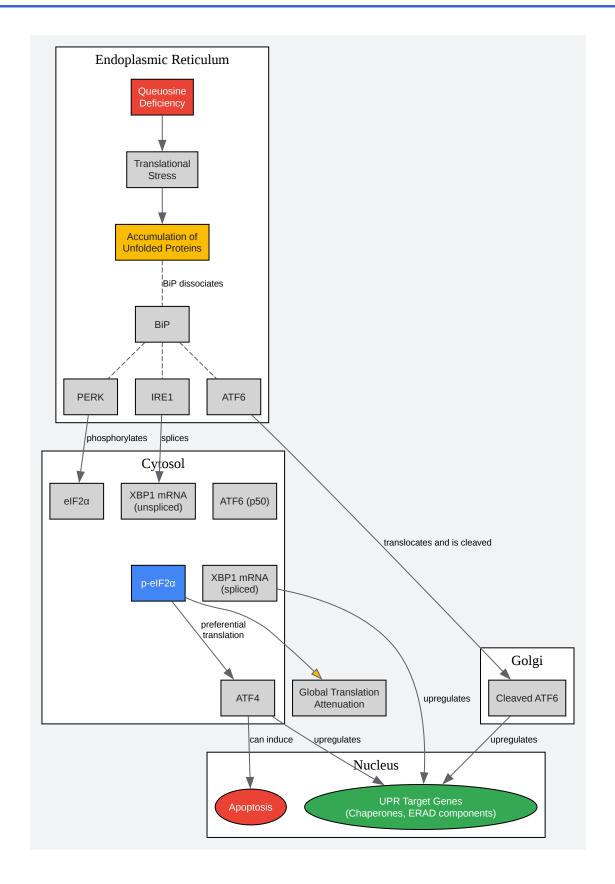
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Biosynthesis pathway of preQo and its derivatives.

Queuosine Depletion and the Unfolded Protein Response

A deficiency in queuosine can lead to translational stress, resulting in an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This triggers a cellular stress response known as the Unfolded Protein Response (UPR).





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